

# Application Notes and Protocols: 2-Methoxy-5-methylnicotinic Acid in Medicinal Chemistry

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## Compound of Interest

Compound Name: *2-Methoxy-5-methylnicotinic acid*

Cat. No.: B571803

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These application notes provide a comprehensive overview of the utility of **2-Methoxy-5-methylnicotinic acid** as a versatile building block in medicinal chemistry. Due to a scarcity of published data on this specific molecule, this document focuses on the well-established applications of closely related nicotinic acid derivatives to highlight its therapeutic potential. Detailed protocols for the synthesis of bioactive derivatives and relevant biological assays are provided to facilitate further research and drug discovery efforts.

## Application Note I: Dihydroorotate Dehydrogenase (DHODH) Inhibitors for Oncology

Nicotinic acid derivatives have emerged as a promising scaffold for the development of inhibitors targeting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.<sup>[1]</sup> Rapidly proliferating cells, such as those in acute myeloid leukemia (AML), are highly dependent on this pathway for the synthesis of DNA and RNA precursors.<sup>[2]</sup> Inhibition of DHODH leads to the depletion of the intracellular pyrimidine pool, resulting in cell cycle arrest and induction of myeloid differentiation, presenting a viable therapeutic strategy.<sup>[2]</sup>

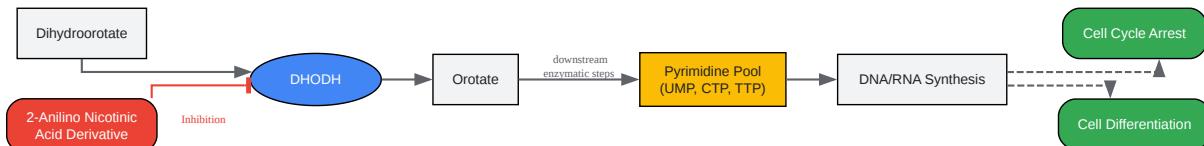
The 2-anilino nicotinic acid class of compounds has shown particular promise as DHODH inhibitors.<sup>[2]</sup> For instance, 2-(4-chloroanilino)nicotinic acid (DHODH-IN-17) is a potent, cell-permeable inhibitor of human DHODH.<sup>[2]</sup> **2-Methoxy-5-methylnicotinic acid** can serve as a

valuable starting material for the synthesis of novel analogs with potentially improved potency, selectivity, and pharmacokinetic properties. The methoxy group at the 2-position can be readily converted to other functionalities, such as an amino group, to facilitate the coupling with various anilines.

## Quantitative Data: DHODH Inhibitory Activity of Nicotinic Acid Derivatives

Compound	Target	IC50 (μM)	Cell Line	Reference
2-(4-chloroanilino)nicotinic acid (DHODH-IN-17)	Human DHODH	0.40	-	[2]
Farudodstat	DHODH	0.035	-	[3]
Motesanib	VEGFR1	0.002	-	[3]
Apatinib	VEGFR2	0.001	-	[3]

## Signaling Pathway: DHODH Inhibition



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DHODH inhibition pathway by nicotinic acid derivatives.

## Application Note II: Antimicrobial Agents

Nicotinic acid and its derivatives have a long-standing history in the development of antimicrobial agents. The core structure is present in several biologically active compounds with antibacterial and antifungal properties. The synthesis of novel nicotinic acid hydrazide-

hydrazones is a particularly fruitful area of research, with several derivatives showing promising activity against various microbial strains, including methicillin-resistant *Staphylococcus aureus* (MRSA).

**2-Methoxy-5-methylnicotinic acid** can be readily converted to its corresponding methyl ester and subsequently to the hydrazide, which serves as a key intermediate for the synthesis of a diverse library of hydrazone derivatives. The introduction of different aromatic and heterocyclic aldehydes allows for the fine-tuning of the antimicrobial spectrum and potency.

## Quantitative Data: Antimicrobial Activity of Nicotinic Acid Hydrazone Derivatives

Compound	Organism	MIC (µg/mL)	Reference
Nicotinic acid acylhydrazone derivative 13	<i>Staphylococcus aureus</i> ATCC 43300 (MRSA)	7.81	
Nicotinic acid 1,3,4-oxadiazoline derivative 25	<i>Bacillus subtilis</i> ATCC 6633	7.81	
Nicotinic acid 1,3,4-oxadiazoline derivative 25	<i>Staphylococcus aureus</i> ATCC 6538	7.81	
Nicotinic acid 1,3,4-oxadiazoline derivative 25	<i>Staphylococcus aureus</i> ATCC 43300 (MRSA)	15.62	

## Experimental Protocols

### Protocol 1: Synthesis of 2-(Arylamino)nicotinic Acid Derivatives

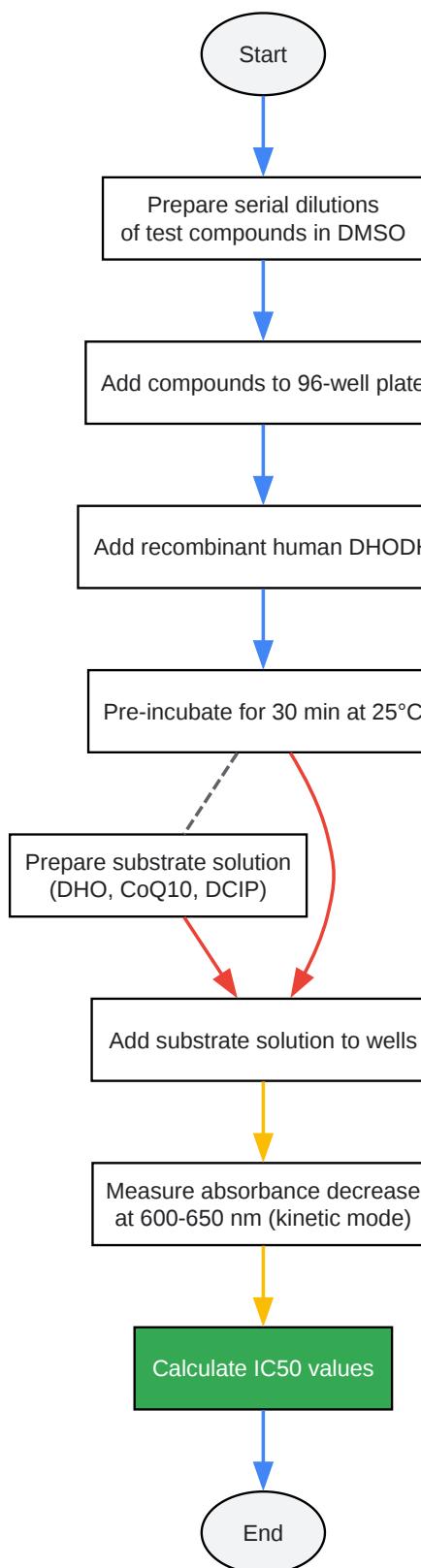
This protocol describes a general method for the synthesis of 2-(arylamino)nicotinic acid derivatives from a 2-chloronicotinic acid precursor, which can be synthesized from **2-Methoxy-5-methylnicotinic acid**.

**Materials:**

- 2-Chloro-5-methylnicotinic acid (1 equivalent)
- Substituted aniline (2 equivalents)
- Boric acid (30 mol%)
- Ethanol

**Procedure:**

- In a reaction vessel, combine 2-chloro-5-methylnicotinic acid and the substituted aniline.
- Add a catalytic amount of boric acid.
- Heat the reaction mixture to 120°C under solvent-free conditions and stir for 1-2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.
- Dissolve the crude product in a minimal amount of hot ethanol and allow it to recrystallize upon cooling.
- Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the 2-(aryl amino)-5-methylnicotinic acid derivative.



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## References

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